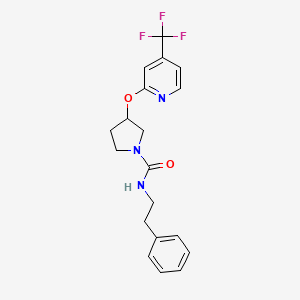

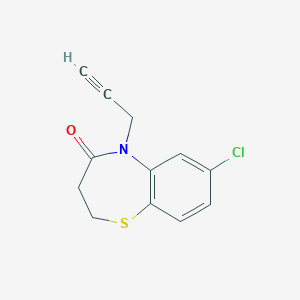

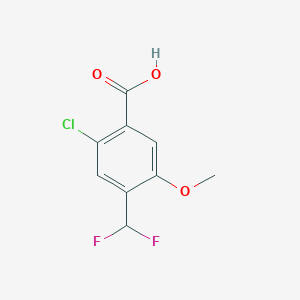

![molecular formula C14H22N4O B2579895 2-{4-[(4-甲基苯基)甲基]哌嗪-1-基}乙酰肼 CAS No. 893726-97-1](/img/structure/B2579895.png)

2-{4-[(4-甲基苯基)甲基]哌嗪-1-基}乙酰肼

描述

The compound “2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide” is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide”, can be accomplished through a Mannich reaction . This involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide” include aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde .科学研究应用

Organic Synthesis

Compounds with a piperazine ring, like the one in “2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide”, are often used in organic synthesis. They can be incorporated into biologically active compounds through a Mannich reaction .

Pharmacokinetic Modulation

The piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance. This means it can improve how a drug is absorbed, distributed, metabolized, and excreted by the body .

Antihistamine Drugs

Piperazine derivatives are found in antihistamine drugs. These are medicines that reduce or block histamines, so they stop allergy symptoms .

Antiparasitic Drugs

Some piperazine compounds are used as antiparasitic drugs. They work by paralyzing the parasites, which are then expelled by the host organism .

Antifungal and Antibacterial Drugs

Piperazine derivatives can also be found in antifungal and antibacterial drugs .

Antipsychotic and Antidepressant Drugs

Compounds with a piperazine structure are used in the treatment of various mental health disorders, including depression and psychosis .

Anti-inflammatory Drugs

Piperazine compounds are used in anti-inflammatory drugs to reduce inflammation and swelling .

Antitumor and Antidiabetic Drugs

Piperazine derivatives are being researched for their potential use in antitumor and antidiabetic drugs .

安全和危害

未来方向

作用机制

Target of Action

Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact with a variety of targets, including g protein-coupled receptors like alpha1-adrenergic receptors .

Mode of Action

It is known that piperazine derivatives can modulate the pharmacokinetic properties of drug substances . They can interact with their targets and cause changes that lead to their therapeutic effects .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been found to have a range of effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can influence the action of many compounds .

属性

IUPAC Name |

2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-12-2-4-13(5-3-12)10-17-6-8-18(9-7-17)11-14(19)16-15/h2-5H,6-11,15H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDVVPNMJAGYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

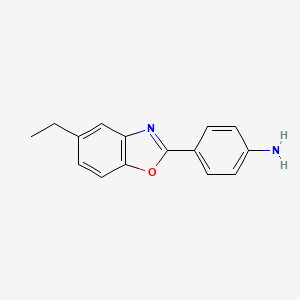

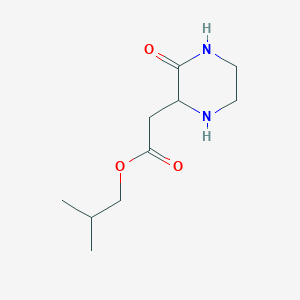

![4-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]benzamide](/img/structure/B2579815.png)

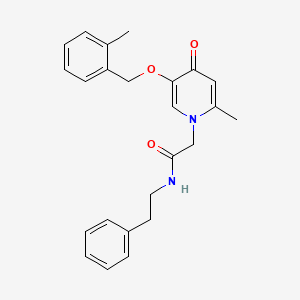

![[(1-Cyanocyclohexyl)carbamoyl]methyl 4-[(4-tert-butylphenoxy)methyl]benzoate](/img/structure/B2579818.png)

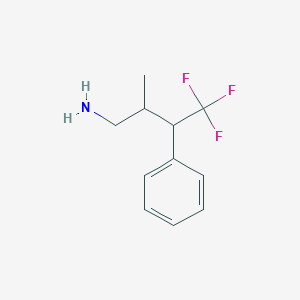

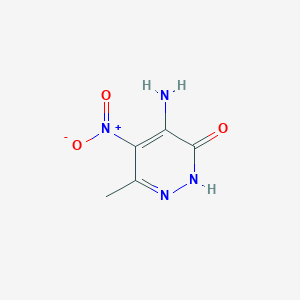

![N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2579821.png)

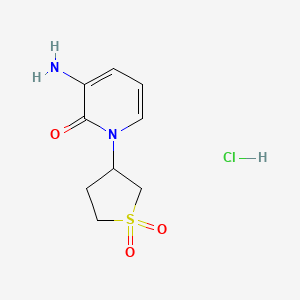

![N-(3,4-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2579823.png)

![N'-((E)-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)isonicotinohydrazide](/img/structure/B2579835.png)